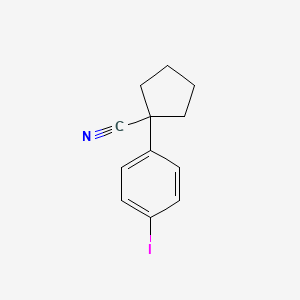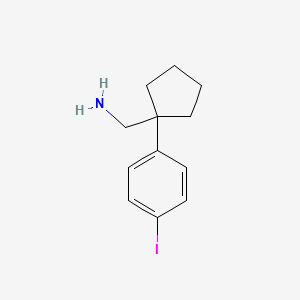
5-(Benzyloxy)pentylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)pentylmagnesium bromide is a Grignard reagent with the molecular formula C12H17BrMgO. It is commonly used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the creation of complex molecules .
Wirkmechanismus
Target of Action
5-(Benzyloxy)pentylmagnesium bromide, also known as BnOC5H10MgBr, is an organometallic compound. The primary targets of this compound are typically carbon atoms in organic molecules that are susceptible to nucleophilic attack .
Mode of Action
The compound acts as a Grignard reagent . Grignard reagents are powerful nucleophiles that can attack electrophilic carbon atoms present in many organic compounds . The magnesium atom in the Grignard reagent carries a partial negative charge and thus can form a bond with the electrophilic carbon atom .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific organic molecule it reacts with. .
Pharmacokinetics
As a Grignard reagent, it’s likely to be highly reactive and unstable in aqueous environments, which could limit its bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-(Benzyloxy)pentylmagnesium bromide typically involves the reaction of 5-(benzyloxy)pentyl bromide with magnesium in the presence of an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)pentylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition.
Halides: Alkyl halides are used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
New Alkyl Chains: From substitution reactions.
Coupled Products: From cross-coupling reactions
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)pentylmagnesium bromide is used in various fields of scientific research:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules.
Drug Discovery: It is used in the creation of pharmaceutical intermediates.
Material Science: It is involved in the synthesis of polymers and other advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentylmagnesium Bromide: Similar in structure but lacks the benzyloxy group.
Butylmagnesium Bromide: Shorter carbon chain.
Hexylmagnesium Bromide: Longer carbon chain .
Uniqueness
5-(Benzyloxy)pentylmagnesium bromide is unique due to the presence of the benzyloxy group, which can impart different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of molecules where the benzyloxy group can participate in further chemical transformations .
Eigenschaften
IUPAC Name |
magnesium;pentoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8-9H,1-3,7,10-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEKJRXETGSKKZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)
![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)











